Deoxygedunin Deoxygedunin
Brand Name: Vulcanchem
CAS No.: 21963-95-1
VCID: VC21327903
InChI: InChI=1S/C28H34O6/c1-16(29)33-22-13-19-25(2,3)21(30)8-11-26(19,4)18-7-10-27(5)20(28(18,22)6)14-23(31)34-24(27)17-9-12-32-15-17/h8-9,11-12,14-15,18-19,22,24H,7,10,13H2,1-6H3/t18-,19+,22-,24+,26-,27-,28-/m1/s1
SMILES: CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C
Molecular Formula: C28H34O6
Molecular Weight: 466.6 g/mol

Deoxygedunin

CAS No.: 21963-95-1

VCID: VC21327903

Molecular Formula: C28H34O6

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

Deoxygedunin - 21963-95-1

Description

Deoxygedunin, also known as 14,15-deoxygedunin, is a naturally occurring tetranortriterpenoid compound derived from the Indian neem tree (Azadirachta indica). It has garnered significant attention due to its potent neurotrophic and neuroprotective properties, making it a promising candidate for therapeutic applications in neurological disorders .

TrkB Activation and Neuroprotection

Deoxygedunin's ability to activate TrkB receptors leads to the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. These pathways are crucial for neuronal survival and protection against neurodegenerative diseases .

Axon Regeneration

Deoxygedunin has been shown to enhance axon regeneration in peripheral nerves. Studies using topical treatments with deoxygedunin have demonstrated significant improvements in axon profile lengths compared to untreated controls, highlighting its potential for treating nerve injuries .

Neuroprotective Effects in Parkinson's Disease

Deoxygedunin exhibits neuroprotective effects in models of Parkinson's disease by activating TrkB receptors and reducing dopaminergic neuron loss. This suggests its potential as a therapeutic agent for neurodegenerative diseases like Parkinson's .

Antidepressant Effects

Deoxygedunin has been found to evoke rapid antidepressant-like effects in animal models, similar to other TrkB agonists. Its potency is noted to be greater than that of 7,8-dihydroxyflavone (7,8-DHF), another known TrkB agonist .

Research and Development

Despite its promising biological activities, deoxygedunin faces challenges related to its poor water solubility, which affects its oral bioavailability. Researchers are exploring synthetic analogues with improved solubility while maintaining biological efficacy .

Synthesis Methods

Deoxygedunin can be obtained through natural extraction from the neem tree or via synthetic methodologies. Recent advancements include chemoenzymatic synthesis techniques to enhance efficiency and selectivity in producing complex limonoids.

CAS No. 21963-95-1
Product Name Deoxygedunin
Molecular Formula C28H34O6
Molecular Weight 466.6 g/mol
IUPAC Name [(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f]isochromen-5-yl] acetate
Standard InChI InChI=1S/C28H34O6/c1-16(29)33-22-13-19-25(2,3)21(30)8-11-26(19,4)18-7-10-27(5)20(28(18,22)6)14-23(31)34-24(27)17-9-12-32-15-17/h8-9,11-12,14-15,18-19,22,24H,7,10,13H2,1-6H3/t18-,19+,22-,24+,26-,27-,28-/m1/s1
Standard InChIKey VOUDTVRGPAGHGA-SQIPALKSSA-N
Isomeric SMILES CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C
SMILES CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C
Canonical SMILES CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C
Synonyms deoxygedunin
Reference Hett et al. Chemical genetics reveals a kinase-independent role for protein kinase R in pyroptosis. Nature Chemical Biology, doi: 10.1038/nchembio.1236, published online 21 April 2013 http://www.nature.com/naturechemicalbiology
PubChem Compound 23241800
Last Modified Jul 18 2023

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